21-Deacetoxy deflazacort

Catalog No.
S915498
CAS No.
13649-88-2
M.F
C23H29NO4
M. Wt
383.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
21-Deacetoxy deflazacort

CAS Number

13649-88-2

Product Name

21-Deacetoxy deflazacort

IUPAC Name

(1S,2S,4R,8S,9S,11S,12S,13R)-8-acetyl-11-hydroxy-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one

Molecular Formula

C23H29NO4

Molecular Weight

383.5 g/mol

InChI

InChI=1S/C23H29NO4/c1-12(25)23-19(28-13(2)24-23)10-17-16-6-5-14-9-15(26)7-8-21(14,3)20(16)18(27)11-22(17,23)4/h7-9,16-20,27H,5-6,10-11H2,1-4H3/t16-,17-,18-,19+,20+,21-,22-,23+/m0/s1

InChI Key

WQUXBQVUVGNOKK-AAZVSSJSSA-N

SMILES

Array

Synonyms

(11β,16β)-11-hydroxy-2’-methyl-5’H-Pregna-1,4-dieno[17,16-d]oxazole-3,20-dione; (11β,16β)-11β-hydroxy-2’-methyl-5βH-Pregna-1,4-dieno[17,16-d]oxazole-3,20-dione; 11β-hydroxy-2’-methyl-5’βH-Pregna-1,4-dieno[17,16-d]oxazole-3,20-dione; Desacetoxy Deflaz

Canonical SMILES

CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)C

Isomeric SMILES

CC1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)C(=O)C

21-Deacetoxy deflazacort (also known as 21-desacetyl deflazacort) is the pharmacologically active metabolite of the prodrug deflazacort, a synthetic glucocorticoid of the oxazoline class. Following administration, deflazacort is rapidly and completely converted by plasma esterases into 21-deacetoxy deflazacort, which is responsible for the entirety of the subsequent anti-inflammatory and immunosuppressive effects. This compound exerts its effects by binding to glucocorticoid receptors, which in turn modulates the expression of genes involved in inflammatory responses. Its distinct identity as the active agent, separate from the inactive parent compound, makes it an essential tool for specific research and analytical applications.

References

Procuring the parent prodrug, deflazacort, is unsuitable for applications requiring direct and quantifiable action of the active glucocorticoid. Deflazacort itself is pharmacologically inert and requires metabolic activation by plasma esterases to form 21-Deacetoxy deflazacort. This makes the parent drug inappropriate for *in vitro* studies, such as cell-based assays or receptor binding experiments, where metabolic enzymes are absent. Using deflazacort in such systems would yield false negative or uninterpretable results. Furthermore, for analytical and pharmacokinetic (PK) studies, a certified standard of 21-Deacetoxy deflazacort is essential for accurately quantifying the active moiety in biological samples, a requirement the parent drug cannot fulfill.

Precursor Suitability: Essential as the Direct Analyte for Pharmacokinetic Studies

As the active form circulating in plasma after administration of the parent drug, 21-Deacetoxy deflazacort is the required analyte for pharmacokinetic (PK) and bioequivalence studies. Following a 30 mg oral dose of deflazacort, the parent compound is undetectable, while the active metabolite 21-Deacetoxy deflazacort reaches a maximum plasma concentration (Cmax) of 116 ng/mL with a terminal half-life of 1.3 hours. Procuring this specific metabolite is non-negotiable for developing and validating bioanalytical methods (e.g., LC-MS/MS) to monitor therapeutic exposure and metabolic profiles.

Evidence DimensionPlasma Concentration (Cmax) after 30 mg oral dose of parent drug
Target Compound Data116 ng/mL
Comparator Or BaselineDeflazacort (Prodrug): Not detectable
Quantified DifferenceQualitatively distinct (detectable vs. not detectable)
ConditionsHuman plasma following oral administration of deflazacort.

This confirms the compound's identity as the sole active agent in circulation, making it the only valid standard for pharmacokinetic and bioanalytical research on deflazacort.

Potency Benchmark: Quantifiable Anti-Inflammatory Activity Superior to Methylprednisolone

In a functional assay measuring the inhibition of eosinophil survival, 21-Deacetoxy deflazacort demonstrates quantifiable anti-inflammatory potency. When tested on eosinophils primed by supernatants from healthy nasal mucosa, the active metabolite of deflazacort showed an IC50 of 264 nM. This indicates it is approximately twice as potent as methylprednisolone (IC50 = 536 nM) in this specific cellular context. This quantitative difference provides a clear rationale for its use as a mid-potency reference glucocorticoid in inflammatory cell models.

Evidence DimensionIC50 for Inhibition of Eosinophil Survival (nM)
Target Compound Data264 nM (as Deflazacort)
Comparator Or BaselineMethylprednisolone: 536 nM
Quantified Difference~2x more potent than Methylprednisolone
ConditionsIn vitro assay on human eosinophils primed by human epithelial cell conditioned media (HECM) from healthy nasal mucosa.

For researchers needing a glucocorticoid with a defined potency level distinct from other common steroids, this compound offers a quantitatively validated option for comparative studies and screening assays.

Receptor Binding Profile: Lower Glucocorticoid Receptor Affinity Than Prednisolone

Direct comparison of glucocorticoid receptor (GR) binding shows that 21-Deacetoxy deflazacort is less active than prednisolone in displacing a radiolabeled ligand from cytosol receptor sites in rat kidney, thymus, and liver. While a precise relative binding affinity (RBA) is not stated, this qualitative but direct comparison establishes a key molecular-level differentiator. This distinction is critical for studies where receptor affinity is a key variable, such as structure-activity relationship (SAR) investigations or research into off-target effects, justifying its selection over the more common prednisolone.

Evidence DimensionRelative Glucocorticoid Receptor Binding Affinity
Target Compound DataLess active than prednisolone
Comparator Or BaselinePrednisolone: Higher binding activity
Quantified DifferenceQualitative difference in binding affinity
ConditionsIn vitro competitive displacement of [3H]dexamethasone from cytosol receptor sites in rat kidney, thymus, and liver.

This provides a clear molecular basis for selecting this compound to investigate mechanisms where lower GR affinity, but still effective downstream action, is required.

Analytical Reference Standard for Pharmacokinetic (PK/DMPK) Studies

As the exclusive active metabolite found in plasma, this compound is the mandatory reference standard for quantifying drug levels in biological samples from subjects administered deflazacort. Its use is critical for establishing bioequivalence, performing dose-response analyses, and conducting drug metabolism studies.

In Vitro Mechanistic Studies of Glucocorticoid Action

Ideal for cell-based assays where the direct action of a glucocorticoid is required without the confounding variable of metabolic activation. Its defined potency allows for precise dose-response characterization in studies of anti-inflammatory pathways, gene expression modulation, and receptor signaling, especially when a direct comparison to more potent (dexamethasone) or less potent (methylprednisolone) agents is needed.

Positive Control in High-Throughput Screening (HTS)

Serves as a reliable positive control in assays designed to screen for novel anti-inflammatory or immunosuppressive compounds. Its known mechanism of action via the glucocorticoid receptor and its intermediate potency make it a suitable benchmark for evaluating the efficacy of test compounds in a cellular context.

XLogP3

2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

383.20965841 Da

Monoisotopic Mass

383.20965841 Da

Heavy Atom Count

28

Appearance

Powder

UNII

YZ5KNW2BZH

Wikipedia

(1S,2S,4R,8S,9S,11S,12S,13R)-8-acetyl-11-hydroxy-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one

Dates

Last modified: 08-15-2023

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